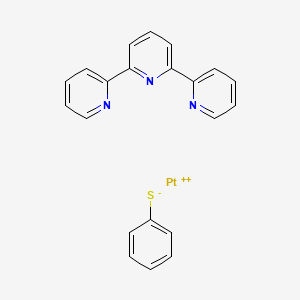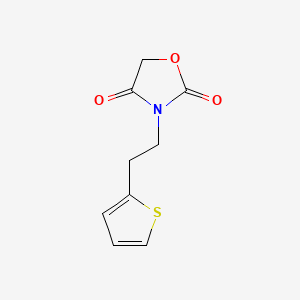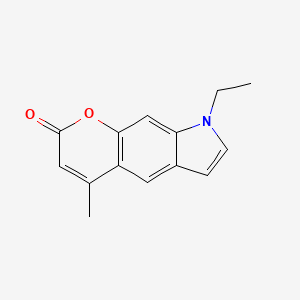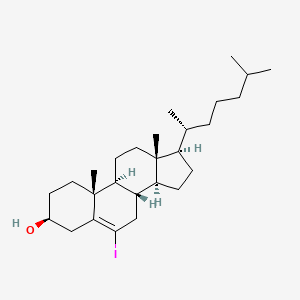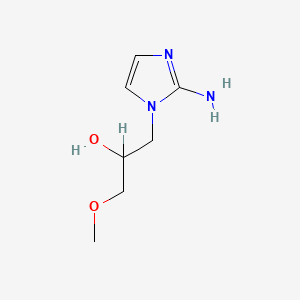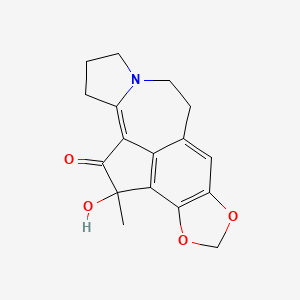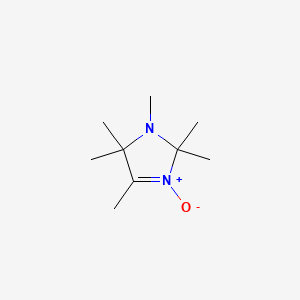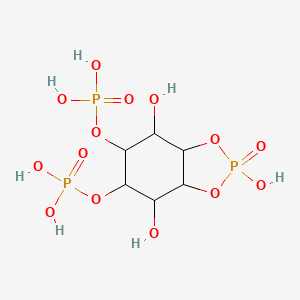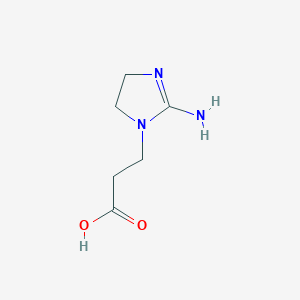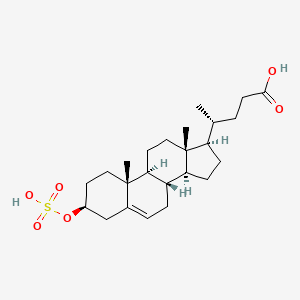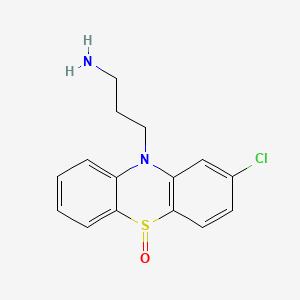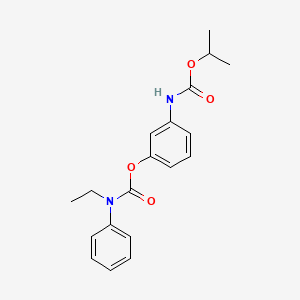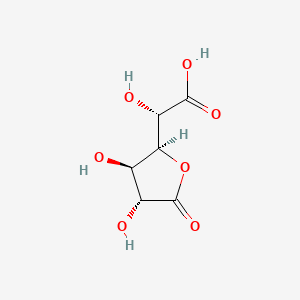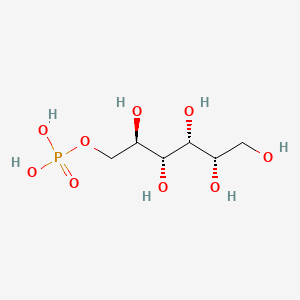![molecular formula C11H18NO3+ B1195536 [2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium is a member of catechols.
Wissenschaftliche Forschungsanwendungen
Catalytic Activities
- Racemization of L-Glutamic Acid : Trimethylammonium derivatives, including those related to the compound , have been studied for their catalytic activities in the racemization of L-Glutamic Acid at specific conditions like pH 10 and 80°C in the presence of copper(II) ion (Ando & Emoto, 1978).
Herbicidal Applications
- Efficacy Against Weeds : Quaternary ammonium salts with various cations, including (2-hydroxyethyl)trimethylammonium, have been synthesized and shown to be effective against weeds. These compounds, classified as herbicidal ionic liquids (HILs), demonstrated higher efficacy compared to certain commercial formulations in greenhouse and field experiments (Marcinkowska et al., 2017).
Material Science and Chemistry
- Silicate Species Formation : Studies have explored the rapid solidification and structural properties of (2-hydroxyethyl)trimethylammonium silicate. This compound forms solids with specific silicate structures under certain conditions (Hasegawa & Sakka, 1988).
- Deep Eutectic Solvents : A novel fructose-based DES of choline chloride (2-hydroxyethyl-trimethylammonium) was synthesized and analyzed for its physical properties. These DESs have potential industrial applications, especially in the processing and separation of food constituents (Hayyan et al., 2012).
Biomedical Applications
- Antibacterial Property in Fabrics : Gamma radiation has been used to link chains of quaternary ammonium salt containing monomers to cotton fabric, imparting significant antibacterial activity, especially against gram-positive bacteria (Goel et al., 2011).
- Blocking Osteoclast Maturation and Bone Resorption : A derivative of this compound was found to block osteoclast maturation and resorptive function, with implications for the treatment of bone loss associated with increased osteoclast activity (Park et al., 2014).
Eigenschaften
Produktname |
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium |
|---|---|
Molekularformel |
C11H18NO3+ |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylazanium |
InChI |
InChI=1S/C11H17NO3/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11,15H,7H2,1-3H3,(H-,13,14)/p+1 |
InChI-Schlüssel |
KOCLPWNIIAMDIN-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



